molecular formula C5H3F3N2O B12875338 2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone

2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone

Cat. No.: B12875338
M. Wt: 164.09 g/mol
InChI Key: INDDUZGKAYXNIT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone is a chemical compound with the molecular formula C5H3F3N2O. It is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone typically involves the reaction of pyrazole with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction can be summarized as follows:

[ \text{Pyrazole} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of 2,2,2-trifluoro-1-(1H-pyrazol-1-yl)ethanol.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethanone
  • 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone
  • 1-Trifluoroacetyl piperidine

Uniqueness

2,2,2-Trifluoro-1-(1H-pyrazol-1-yl)ethanone is unique due to the specific positioning of the trifluoromethyl group and the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H3F3N2O

Molecular Weight

164.09 g/mol

IUPAC Name

2,2,2-trifluoro-1-pyrazol-1-ylethanone

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)4(11)10-3-1-2-9-10/h1-3H

InChI Key

INDDUZGKAYXNIT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C(=O)C(F)(F)F

Origin of Product

United States

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